![molecular formula C7H6ClN3 B1450377 6-Cloroimidazo[1,2-a]piridin-3-amina CAS No. 82193-28-0](/img/structure/B1450377.png)

6-Cloroimidazo[1,2-a]piridin-3-amina

Descripción general

Descripción

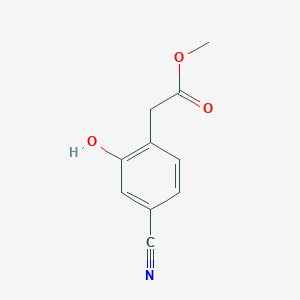

6-Chloroimidazo[1,2-a]pyridin-3-amine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Chloroimidazo[1,2-a]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloroimidazo[1,2-a]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sonda Fluorescente para Monitoreo de Cambios de pH

El ácido 6-Cloroimidazo[1,2-a]piridina-2-carboxílico, un compuesto disponible comercialmente, se ha detectado para monitorear el valor de pH (3.0–7.0). La sonda demuestra tener alta selectividad y sensibilidad, brillante reversibilidad y tiempo de respuesta extremadamente corto . Esto la convierte en una herramienta valiosa en la ciencia biomédica y la biología, donde se necesitan sondas no invasivas, altamente sensibles y selectivas .

Imágenes en Tiempo Real de Cambios de pH en Levadura

El mismo compuesto también se ha utilizado para la obtención de imágenes en tiempo real de cambios de pH en levadura . Esto es particularmente útil en la investigación biológica, donde la comprensión de los cambios en el pH dentro de un organismo vivo puede proporcionar información valiosa sobre sus procesos metabólicos .

Intermediario de Síntesis Química Orgánica

6-Cloroimidazo[1,2-a]piridina se utiliza como un intermediario de síntesis química orgánica . Esto significa que se puede utilizar en la producción de una amplia gama de otras sustancias químicas, lo que la convierte en una herramienta valiosa en el campo de la química orgánica .

Intermediario Farmacéutico

El hidrato del ácido 6-Cloroimidazo[1,2-a]piridina-3-carboxílico se utiliza como intermediario farmacéutico . Esto sugiere que juega un papel en la producción de ciertos productos farmacéuticos, aunque no se mencionan los medicamentos específicos que se producen con él .

Detección de Iones Metálicos

Los heterociclos de puente de nitrógeno, que incluyen 6-Cloroimidazo[1,2-a]piridina, se han utilizado para detectar iones metálicos como Cu2+ y Hg2+ . Esto los hace útiles en el monitoreo ambiental y los procesos industriales donde es necesario detectar la presencia de estos iones .

Detección de SO2

Los heterociclos de puente de nitrógeno, que incluyen 6-Cloroimidazo[1,2-a]piridina, también se han utilizado para detectar SO2 . Esto podría ser particularmente útil en el monitoreo ambiental, donde el SO2 es un contaminante común .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 6-chloroimidazo[1,2-a]pyridin-3-amine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been associated with a wide range of applications in medicinal chemistry .

Result of Action

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Análisis Bioquímico

Biochemical Properties

6-Chloroimidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction between 6-Chloroimidazo[1,2-a]pyridin-3-amine and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. Additionally, 6-Chloroimidazo[1,2-a]pyridin-3-amine can interact with proteins involved in DNA repair and replication, influencing cellular processes at the molecular level .

Cellular Effects

The effects of 6-Chloroimidazo[1,2-a]pyridin-3-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. By affecting these pathways, 6-Chloroimidazo[1,2-a]pyridin-3-amine can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Studies have shown that 6-Chloroimidazo[1,2-a]pyridin-3-amine can induce cell cycle arrest and promote apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

The molecular mechanism of action of 6-Chloroimidazo[1,2-a]pyridin-3-amine involves its interaction with specific biomolecules within the cell. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For example, 6-Chloroimidazo[1,2-a]pyridin-3-amine has been shown to inhibit certain kinases, thereby blocking downstream signaling events that are essential for cell survival and proliferation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting the transcriptional machinery of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloroimidazo[1,2-a]pyridin-3-amine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under ambient conditions, making it suitable for extended experimental use. Over time, 6-Chloroimidazo[1,2-a]pyridin-3-amine can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis. Long-term studies have also indicated that this compound can lead to adaptive responses in cells, such as the upregulation of stress response pathways .

Dosage Effects in Animal Models

The effects of 6-Chloroimidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At lower doses, this compound can effectively modulate cellular signaling pathways without causing significant toxicity. At higher doses, 6-Chloroimidazo[1,2-a]pyridin-3-amine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects. These findings highlight the importance of dosage optimization in the development of 6-Chloroimidazo[1,2-a]pyridin-3-amine as a therapeutic agent .

Metabolic Pathways

6-Chloroimidazo[1,2-a]pyridin-3-amine is involved in various metabolic pathways within the cell. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The interaction of 6-Chloroimidazo[1,2-a]pyridin-3-amine with these enzymes can influence metabolic flux and alter the levels of key metabolites. Additionally, this compound can affect the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 6-Chloroimidazo[1,2-a]pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 6-Chloroimidazo[1,2-a]pyridin-3-amine, influencing its localization and bioavailability within the cell. These transport and distribution mechanisms are crucial for determining the cellular effects of 6-Chloroimidazo[1,2-a]pyridin-3-amine .

Subcellular Localization

The subcellular localization of 6-Chloroimidazo[1,2-a]pyridin-3-amine plays a critical role in its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, through the presence of targeting signals or post-translational modifications. In the nucleus, 6-Chloroimidazo[1,2-a]pyridin-3-amine can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes. In the mitochondria, this compound can affect mitochondrial function and energy production, further impacting cellular metabolism and survival .

Propiedades

IUPAC Name |

6-chloroimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDWXJDXNUAVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285230 | |

| Record name | 6-Chloroimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82193-28-0 | |

| Record name | 6-Chloroimidazo[1,2-a]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82193-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)

![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)

![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)

![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)